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Introduction

LEB-03-144 is a novel heterobifunctional small molecule known as a Deubiquitinase-Targeting
Chimera (DUBTAC). It is designed for the targeted stabilization of the WEE1 kinase, a critical
regulator of the cell cycle.[1][2] In many pathological conditions, including certain cancers, the
aberrant ubiquitination and subsequent proteasomal degradation of key proteins like WEE1
can drive disease progression.[3] LEB-03-144 offers a therapeutic strategy to counteract this
by preventing the degradation of WEEL, thereby restoring its function.[1][2]

This document provides detailed application notes on the mechanism of action of LEB-03-144
and protocols for its use in cell-based assays to induce and quantify WEEL protein
stabilization.

Mechanism of Action

LEB-03-144 is composed of three key components: a ligand that binds to the WEE1 kinase
(AZD1775), a recruiter moiety for the deubiquitinase OTUB1 (EN523), and a C3 alkyl linker that
connects the two.[1] The mechanism of action is based on inducing proximity between OTUBL1
and WEEL.

Normally, WEEL1 is targeted for degradation by the ubiquitin-proteasome system. This process
involves the attachment of a polyubiquitin chain to WEE1, marking it for recognition and
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degradation by the proteasome. LEB-03-144 intervenes in this process by recruiting the
deubiquitinase OTUBL to the polyubiquitinated WEE1. OTUB1 then removes the ubiquitin
chains from WEE1, effectively rescuing it from proteasomal degradation and leading to its
stabilization and accumulation within the cell.[1][2]
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Caption: Mechanism of LEB-03-144 in stabilizing WEE1 protein.

Quantitative Data

The stabilizing effect of LEB-03-144 on WEEL1 protein levels has been demonstrated in HEP3B
human hepatoma cells. The following table summarizes the quantitative data from Western blot
analysis after 24 hours of treatment with 1 uM of the indicated compounds. Data is presented
as the fold change in WEEL protein levels relative to the DMSO vehicle control.
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WEE1 Protein

Compound Target(s) Concentration (uM) Level (Fold Change
vs. DMSO)

DMSO Vehicle Control - 1.0
Bortezomib Proteasome Inhibitor 1 ~3.5
EN523 OTUBL1 Recruiter 1 ~1.0
AZD1775 WEEL1 Inhibitor 1 ~1.0
LEB-03-144 WEE1 DUBTAC 1 ~3.0
LEB-03-145 (C5

WEE1 DUBTAC 1 ~1.5
linker)
LEB-03-146 (PEG
] WEE1 DUBTAC 1 ~3.2
linker)
LEB-03-153 (no

WEE1 DUBTAC 1 ~1.2

linker)

Data is estimated from the bar graph presented in Henning NJ, et al. Nat Chem Biol. 2022.[2]

Experimental Protocols
Experimental Workflow Diagram
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Workflow for WEE1 Stabilization Assay
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Caption: Step-by-step workflow for assessing protein stabilization.
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Protocol 1: HEP3B Cell Culture

This protocol describes the standard procedure for culturing HEP3B cells.
Materials:

 HEP3B cells

e Dulbecco's Modified Eagle's Medium (DMEM)
o Fetal Bovine Serum (FBS)
 Penicillin-Streptomycin solution

e 0.25% Trypsin-EDTA

o Phosphate-Buffered Saline (PBS), sterile

o Cell culture flasks (T-75)

o 6-well plates

¢ Incubator (37°C, 5% COz2)

Procedure:

o Media Preparation: Prepare complete growth medium by supplementing DMEM with 10%
FBS and 1% Penicillin-Streptomycin.

o Cell Thawing: Thaw a cryopreserved vial of HEP3B cells rapidly in a 37°C water bath.
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed
complete growth medium. Centrifuge at 200 x g for 5 minutes.

o Cell Plating: Discard the supernatant and resuspend the cell pellet in 10 mL of complete
growth medium. Transfer the cell suspension to a T-75 flask.

 Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% COa.
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Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell
monolayer once with sterile PBS.

Add 2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until
cells detach.

Neutralize the trypsin by adding 8 mL of complete growth medium.
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

Resuspend the cell pellet in fresh complete growth medium and plate into new flasks or
experimental plates at the desired density. For WEEL stabilization experiments, a seeding
density of 0.5 x 10° cells per well in a 6-well plate is recommended.

Protocol 2: WEEL1 Protein Stabilization Assay

This protocol details the treatment of HEP3B cells with LEB-03-144 and subsequent analysis

of WEEL protein levels by Western blotting.

Materials:

HEP3B cells cultured in 6-well plates

LEB-03-144

Control compounds (e.g., DMSO, Bortezomib, EN523, AZD1775)

RIPA Lysis and Extraction Buffer

Protease and Phosphatase Inhibitor Cocktail

BCA Protein Assay Kit

Laemmli sample buffer (4x)

SDS-PAGE gels

PVDF membrane
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 Tris-Glycine Transfer Buffer

e Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

e Primary antibody against WEE1

e Primary antibody against a loading control (e.g., GAPDH, [3-actin)
o HRP-conjugated secondary antibody

e Enhanced Chemiluminescence (ECL) substrate

e Imaging system

Procedure:

o Cell Treatment:

o Seed HEP3B cells in 6-well plates and allow them to adhere and grow to 70-80%
confluency.

o Prepare stock solutions of LEB-03-144 and control compounds in DMSO.

o Treat the cells with the desired concentrations of compounds (e.g., 1 uM) for the specified
duration (e.g., 24 hours). Include a DMSO-only control.

e Cell Lysis:

o

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

[e]

Add 100-200 pL of ice-cold RIPA buffer supplemented with protease and phosphatase
inhibitors to each well.

[e]

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

o

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

[¢]

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
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o Transfer the supernatant (protein extract) to a new tube.

e Protein Quantification:

o Determine the protein concentration of each lysate using a BCA Protein Assay Kit
according to the manufacturer's instructions.

o Sample Preparation and SDS-PAGE:

o

Normalize the protein concentration of all samples with lysis buffer.

[¢]

Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for
5 minutes.

[¢]

Load equal amounts of protein (e.g., 20-30 pg) per lane of an SDS-PAGE gel.

o

Run the gel until adequate separation of proteins is achieved.
o Western Blotting:

o Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry
transfer system.

o Block the membrane with blocking buffer for 1 hour at room temperature with gentle
agitation.

o Incubate the membrane with the primary antibody against WEE1 (diluted in blocking
buffer) overnight at 4°C.

o Wash the membrane three times for 10 minutes each with TBST.

o Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking
buffer) for 1 hour at room temperature.

o Wash the membrane three times for 10 minutes each with TBST.
o Detection and Analysis:

o Apply ECL substrate to the membrane according to the manufacturer's instructions.
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o Capture the chemiluminescent signal using an imaging system.

o Strip the membrane and re-probe with a primary antibody against a loading control (e.qg.,
GAPDH) to ensure equal protein loading.

o Quantify the band intensities using densitometry software. Normalize the WEE1 band
intensity to the corresponding loading control band intensity. Express the results as a fold
change relative to the vehicle-treated control.

Protocol 3: Co-immunoprecipitation (Co-IP) to Confirm
Ternary Complex Formation

This protocol can be used to demonstrate the LEB-03-144-dependent interaction between
WEE1 and OTUBL.

Materials:

Treated cell lysates (from Protocol 2)

e Co-IP buffer (e.g., 50 mM Tris-HCI pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40,
supplemented with protease inhibitors)

e Primary antibody for immunoprecipitation (e.g., anti-OTUB1 or anti-WEE1)
e Control IgG antibody (from the same species as the IP antibody)

¢ Protein A/G magnetic beads or agarose beads

o Wash buffer (e.g., Co-IP buffer with lower detergent concentration)
 Elution buffer (e.g., Laemmli sample buffer)

Procedure:

e Pre-clearing Lysates:

o To 500 ug - 1 mg of protein lysate, add 20 uL of Protein A/G beads.
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o Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

o Pellet the beads by centrifugation or using a magnetic stand and transfer the supernatant
to a new tube.

Immunoprecipitation:

o Add 2-5 pg of the primary antibody (e.g., anti-OTUB1) or control 1gG to the pre-cleared
lysate.

o Incubate overnight at 4°C with gentle rotation.

Immune Complex Capture:

o Add 30 puL of fresh Protein A/G beads to the lysate-antibody mixture.

o Incubate for 2-4 hours at 4°C on a rotator.

Washing:

o Pellet the beads and discard the supernatant.

o Wash the beads three to five times with 1 mL of ice-cold wash buffer.

Elution:

o After the final wash, remove all residual buffer.

o Resuspend the beads in 40 pL of 2x Laemmli sample buffer and boil at 95°C for 10
minutes to elute the proteins.

Western Blot Analysis:

o Pellet the beads and load the supernatant onto an SDS-PAGE gel.

o Include a sample of the input lysate for comparison.

o Perform Western blotting as described in Protocol 2, and probe the membrane with
antibodies against WEE1 and OTUBL to detect the co-precipitated proteins. A successful
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Co-IP will show the presence of WEE1 in the sample immunoprecipitated with the anti-
OTUBL1 antibody (and vice-versa) only in the presence of LEB-03-144.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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